1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound featuring a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, including the formation of the pyridopyrimidine core, introduction of the difluoromethyl group, and attachment of the pyrazolyl substituent. Common synthetic routes may include:
Formation of the Pyridopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Attachment of the Pyrazolyl Substituent: This step may involve nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridopyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, organometallics, and catalysts (e.g., palladium) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazolyl and pyridopyrimidine moieties can interact with enzymes, receptors, or other biomolecules to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(SEC-BUTYL)-5-(FLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Uniqueness
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and potential bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5OS/c1-5-8(2)24-15-13(16(25)21-17(24)26)10(14(18)19)6-12(20-15)11-7-23(4)22-9(11)3/h6-8,14H,5H2,1-4H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHOTIVHQUYFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CN(N=C3C)C)C(F)F)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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